molecular formula C10H11BrO2 B6268436 rac-(3R,4R)-3-bromo-4-methoxy-3,4-dihydro-2H-1-benzopyran, trans CAS No. 29392-90-3

rac-(3R,4R)-3-bromo-4-methoxy-3,4-dihydro-2H-1-benzopyran, trans

Cat. No.: B6268436
CAS No.: 29392-90-3
M. Wt: 243.1
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Description

Rac-(3R,4R)-3-bromo-4-methoxy-3,4-dihydro-2H-1-benzopyran, trans, is a chiral compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,4R)-3-bromo-4-methoxy-3,4-dihydro-2H-1-benzopyran, trans, can be achieved through several methods. One common approach involves the bromination of 4-methoxy-3,4-dihydro-2H-1-benzopyran using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is typically carried out at room temperature to ensure the selective bromination at the 3-position .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Flow microreactor systems can be employed to facilitate the bromination reaction, providing a more efficient and sustainable method compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Rac-(3R,4R)-3-bromo-4-methoxy-3,4-dihydro-2H-1-benzopyran, trans, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Rac-(3R,4R)-3-bromo-4-methoxy-3,4-dihydro-2H-1-benzopyran, trans, has several applications in scientific research:

Mechanism of Action

The mechanism of action of rac-(3R,4R)-3-bromo-4-methoxy-3,4-dihydro-2H-1-benzopyran, trans, involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rac-(3R,4R)-3-bromo-4-methoxy-3,4-dihydro-2H-1-benzopyran, trans, is unique due to its specific stereochemistry and the presence of both bromine and methoxy functional groups. This combination of features allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various research applications.

Properties

CAS No.

29392-90-3

Molecular Formula

C10H11BrO2

Molecular Weight

243.1

Purity

95

Origin of Product

United States

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